
But-3-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-3-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate is a chemical compound that combines the properties of butenoic acid and glycidyl methacrylate. Butenoic acid is a mono carboxylic acid with an unbranched 4-carbon chain, while glycidyl methacrylate is an ester of methacrylic acid and glycidol, containing both an epoxide and an acrylate group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of but-3-enoic acid involves the decarboxylation of but-3-enoic acid and the intermediacy of isocrotonic acid in its isomerization to crotonic acid . Glycidyl methacrylate is typically synthesized through the esterification of methacrylic acid with glycidol .
Industrial Production Methods
Industrial production of glycidyl methacrylate involves the reaction of methacrylic acid with epichlorohydrin in the presence of a base, followed by dehydrochlorination . This method is widely used due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
But-3-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The double bond in but-3-enoic acid can be reduced to form butanoic acid.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines and thiols can open the epoxide ring.
Major Products Formed
Oxidation: Diols.
Reduction: Butanoic acid.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
But-3-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the production of polymers and copolymers.
Biology: Utilized in the synthesis of bioactive molecules and as a cross-linking agent in biomaterials.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical adhesives.
Industry: Employed in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of but-3-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate involves the reactivity of its functional groups. The epoxide group can react with nucleophiles, leading to ring-opening reactions. The acrylate group can undergo polymerization, forming cross-linked networks . These reactions are crucial for its applications in polymer chemistry and materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methacrylic acid: Similar in structure but lacks the epoxide group.
Crotonic acid: An isomer of butenoic acid with a different double bond position.
Glycidyl acrylate: Similar to glycidyl methacrylate but with an acrylate group instead of a methacrylate group.
Uniqueness
But-3-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate is unique due to its combination of an epoxide and an acrylate group, making it highly versatile in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
26660-37-7 |
|---|---|
Molekularformel |
C11H16O5 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
but-3-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H10O3.C4H6O2/c1-5(2)7(8)10-4-6-3-9-6;1-2-3-4(5)6/h6H,1,3-4H2,2H3;2H,1,3H2,(H,5,6) |
InChI-Schlüssel |
RYVQTKCAUUOILL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC1CO1.C=CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


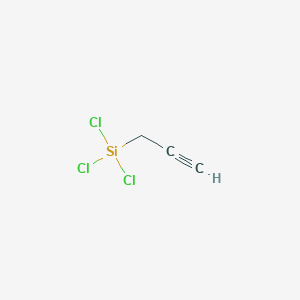

![Bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B14692551.png)
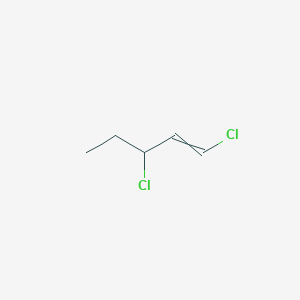
![2',2'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane]](/img/structure/B14692562.png)
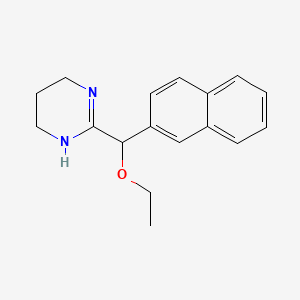
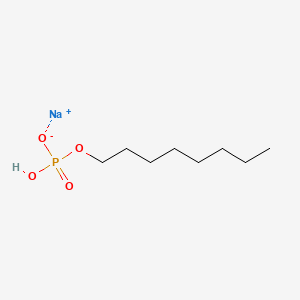
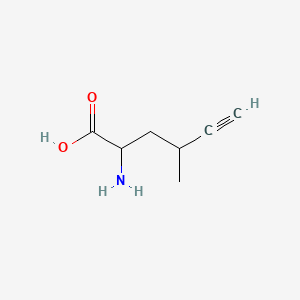
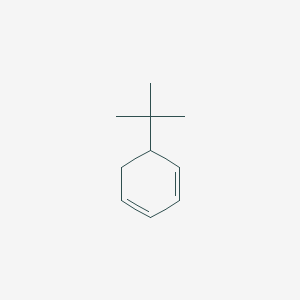
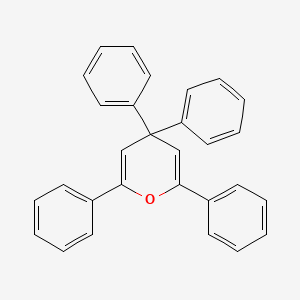
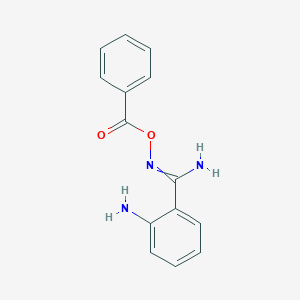
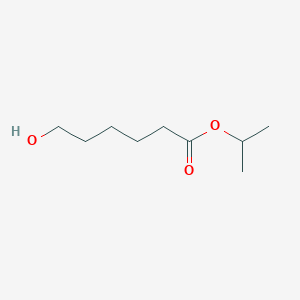
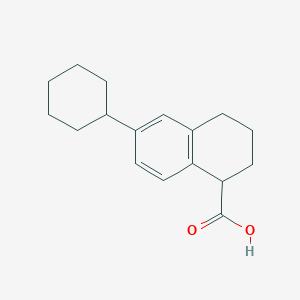
![(NE)-N-(2-bicyclo[3.2.1]octanylidene)hydroxylamine](/img/structure/B14692618.png)
